N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives often involves multi-step chemical reactions, starting from naphthalene-based precursors. For example, the synthesis of similar compounds has been demonstrated through acetylation, chloridation, amidation, and hydrolysis steps, employing reagents like SOCl2/ClSO3H for chloridation and controlling the reaction conditions to achieve the desired product (Xiu, 2009).
Molecular Structure Analysis
The molecular structure of naphthalenesulfonamide derivatives, including their crystal structures and conformations, plays a crucial role in their biological activity. For instance, the crystal structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride revealed an extended conformation with hydrophobic packing and a hydrogen-bond network stabilizing the structure (Hempel et al., 2005).
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, their reaction with calmodulin and other protein kinases demonstrates their potential as modulators of biochemical pathways (Inagaki et al., 1986).
Scientific Research Applications
Application 1: Electrochemiluminescent (ECL) Biosensor for Burkholderia pseudomallei
- Summary of the Application: This compound is used in the creation of a multifunctional catalytic nanomaterial (Co-MOF@AuNP@ABEI) composed of cobalt-doped metal–organic frameworks (Co-MOF), gold nanoparticles (AuNP), and N-(4-aminobutyl)-N-(ethylisoluminol) (ABEI). This nanomaterial exhibits high synergistic and zero-distance catalytic properties, which are beneficial to the improvement of the detection sensitivity of an electrochemiluminescent (ECL) biosensor .
- Methods of Application or Experimental Procedures: The Co-MOF@AuNP@ABEI is coupled with the ECL system and 3D magnetic walking nanomachine amplification strategy to achieve an ultrasensitive ECL assay of Burkholderia pseudomallei .
- Results or Outcomes: The limit of detection (LOD) of Burkholderia pseudomallei was 60.3 aM, which is 2 and 4 orders of magnitude lower than individual ECL system without the nanomachine (4.97 fM) and individual walking nanomachine (340 fM), respectively . The LOD of the proposed ECL detection system for the determination of B. pseudomallei in serum sample was as low as 9.0 CFU mL −1 .
Application 2: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks
- Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
- Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
- Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
Application 3: Chemiluminescent Aptasensor for Chloramphenicol
- Summary of the Application: This compound is used in the creation of a chemiluminescent aptasensor for chloramphenicol based on N-(4-aminobutyl)-N-ethylisoluminol-functionalized flower-like gold nanostructures and magnetic nanoparticles .
Application 4: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks
- Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
- Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
- Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
Application 5: Chemiluminescent Aptasensor for Chloramphenicol
- Summary of the Application: This compound is used in the creation of a chemiluminescent aptasensor for chloramphenicol based on N-(4-aminobutyl)-N-ethylisoluminol-functionalized flower-like gold nanostructures and magnetic nanoparticles .
Application 6: Electrochemiluminescent Sensors Based on Covalent Organic Frameworks
- Summary of the Application: N-(4-aminobutyl)-N-ethylisoluminol (ABEI) was linked to COF-LZU1 as an ECL emitter for label-free signal-off detection of cytochrome c .
- Methods of Application or Experimental Procedures: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
- Results or Outcomes: The sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low LOD down to 0.73 fg mL −1 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFVKUWCEVMLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431684 | |
Record name | W-12, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride | |
CAS RN |
89108-46-3 | |
Record name | W-12, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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